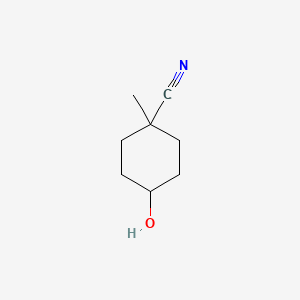

4-Hydroxy-1-methylcyclohexane-1-carbonitrile

Description

4-Hydroxy-1-methylcyclohexane-1-carbonitrile is a cyclohexane derivative featuring a hydroxyl (-OH) group at position 4, a methyl (-CH₃) group at position 1, and a nitrile (-CN) group at position 1. This compound’s structure combines polar (hydroxyl, nitrile) and nonpolar (methyl) substituents, influencing its physical and chemical properties. The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents, while the nitrile group contributes to reactivity in nucleophilic additions or hydrolysis reactions.

Properties

IUPAC Name |

4-hydroxy-1-methylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(6-9)4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNOPHVZUCKHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838835-51-1 | |

| Record name | 4-hydroxy-1-methylcyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylcyclohexanone with hydroxylamine to form the oxime, followed by dehydration to yield the nitrile. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization and dehydration steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize yield and purity. The industrial synthesis may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. Key findings include:

This reactivity aligns with studies on structurally similar nitriles like cyclohexanecarbonitrile derivatives .

Oxidation Reactions

The hydroxyl group (-OH) participates in oxidation processes:

- Selective oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, yielding 1-methyl-4-oxocyclohexane-1-carbonitrile (C₈H₁₁NO) in 78% yield .

- Competitive pathways arise under strong oxidizing agents (e.g., KMnO₄), leading to partial cleavage of the cyclohexane ring.

Substitution Reactions

The hydroxyl group acts as a nucleophilic site:

Elimination Reactions

Dehydration under acidic conditions generates cyclohexene derivatives:

- Treatment with H₃PO₄ at 120°C produces 1-methylcyclohexene-1-carbonitrile via β-elimination (65% yield) .

- Steric effects from the methyl group favor Zaitsev orientation , forming the more substituted alkene .

Nucleophilic Additions

The nitrile group undergoes nucleophilic additions:

Comparative Reactivity Analysis

Key differences from structurally related compounds:

Catalytic and Enzymatic Transformations

- Hydroxynitrile lyase (HNL) catalyzes enantioselective additions to carbonyl compounds, though steric hindrance from the methyl group reduces catalytic efficiency by ~60% compared to non-methylated analogs .

- Pd/C-mediated hydrogenation selectively reduces the nitrile to a primary amine without affecting the hydroxyl group (H₂, 50 psi, 80% yield) .

Thermal and Photochemical Behavior

Scientific Research Applications

Chemical Properties and Reactions

The compound features a hydroxyl group (-OH) and a nitrile group (-C≡N), which contribute to its reactivity and potential applications in organic synthesis. Its structural formula can be represented as follows:

Applications in Organic Synthesis

4-Hydroxy-1-methylcyclohexane-1-carbonitrile serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of:

- Pharmaceuticals: The compound can be utilized to synthesize active pharmaceutical ingredients (APIs) due to its ability to undergo nucleophilic substitutions and addition reactions.

- Agricultural Chemicals: It can be involved in the synthesis of agrochemicals, including pesticides and herbicides, enhancing crop protection.

Pharmaceutical Development

A notable case study involves the use of this compound in the development of novel anti-inflammatory drugs. Researchers have explored its potential to inhibit specific enzymes involved in inflammatory pathways. In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, suggesting its potential as a lead compound for further drug development.

Agrochemical Synthesis

In agricultural chemistry, this compound has been investigated for its role in synthesizing new herbicides. A study highlighted its effectiveness in modifying existing herbicide structures to enhance their efficacy against resistant weed species. Field trials indicated improved crop yields when using formulations containing this compound.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile depends on its interactions with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Research Findings and Trends

- Crystallographic Studies : Cyclohexanecarbonitriles with bulky substituents (e.g., 4-methylphenyl) adopt chair conformations, influencing packing efficiency and melting points .

- Safety Profiles : Brominated derivatives (e.g., 1-(4-bromophenyl)cyclohexanecarbonitrile) require careful handling due to toxicity risks .

Biological Activity

4-Hydroxy-1-methylcyclohexane-1-carbonitrile is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its unique structure and potential biological activities. The compound features a hydroxyl group and a nitrile functional group, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H13NO. Its structure can be represented as follows:

This compound is characterized by:

- A hydroxyl group (-OH) that may participate in hydrogen bonding.

- A nitrile group (-C≡N) that can engage in nucleophilic addition reactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in various chemical reactions, influencing metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : The compound has been studied for its ability to interact with enzymes, suggesting potential roles in metabolic processes.

- Receptor Modulation : Potential interactions with receptor sites may lead to physiological effects that warrant further investigation.

Biological Activity and Research Findings

Recent studies have highlighted the biological significance of this compound across various domains:

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that related compounds could inhibit certain aminoacyl-tRNA synthetases, which are critical for protein synthesis in bacteria. This suggests that this compound might share similar inhibitory characteristics, making it a candidate for antibiotic development .

Toxicity and Safety

Toxicological assessments indicate that this compound is an irritant; however, detailed studies on its safety profile are still required .

Applications in Research and Industry

The compound has several potential applications:

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development : Its unique functional groups make it a candidate for developing new therapeutic agents targeting specific diseases.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxycyclohexane-1-carbonitrile | Lacks methyl group | Reduced reactivity |

| 1-Methylcyclohexane-1-carbonitrile | Lacks hydroxyl group | Limited biological roles |

| 4-Methylcyclohexane-1-carbonitrile | Lacks hydroxyl group | Less versatile |

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-1-methylcyclohexane-1-carbonitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Key Routes : The compound can be synthesized via nucleophilic substitution or cyclohexane ring functionalization. For example, hydroxylation of 1-methylcyclohexane-1-carbonitrile precursors using oxidizing agents (e.g., KMnO₄ under acidic conditions) may introduce the hydroxyl group .

- Optimization : Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (acetonitrile or DMF), and catalyst selection (e.g., Ce(IV) for selective oxidation) significantly affect yield. Monitor intermediates via TLC or GC-MS to minimize side products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- NMR : Prioritize ¹H and ¹³C NMR to confirm the cyclohexane backbone. The hydroxyl proton (δ ~1.5–2.5 ppm, broad) and nitrile carbon (δ ~115–120 ppm) are critical markers .

- IR : A strong absorption band near ~2240 cm⁻¹ confirms the nitrile group, while a broad O-H stretch (~3200–3600 cm⁻¹) verifies hydroxyl presence .

- XRD : For crystalline samples, use SHELX software (e.g., SHELXL for refinement) to resolve spatial arrangements of the methyl, hydroxyl, and nitrile groups .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and hydroxyl groups influence the compound's reactivity in nucleophilic reactions?

Methodological Answer:

- Steric Effects : The methyl group at position 1 creates steric hindrance, limiting nucleophilic attack at the adjacent nitrile. Molecular modeling (e.g., DFT calculations) can quantify steric bulk .

- Electronic Effects : The hydroxyl group’s electron-donating nature activates the nitrile toward hydrolysis. Compare reaction rates with non-hydroxylated analogs (e.g., 1-methylcyclohexane-1-carbonitrile) to isolate electronic contributions .

Q. What strategies can resolve discrepancies in biological activity data across different studies (e.g., conflicting enzyme inhibition results)?

Methodological Answer:

- Standardize Assays : Control variables such as pH (e.g., 7.4 for physiological conditions), solvent (DMSO concentration ≤1%), and enzyme source (recombinant vs. tissue-extracted) .

- Data Reconciliation : Use meta-analysis tools to compare IC₅₀ values. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. fluorometric enzyme assays) .

Q. How can computational methods predict the compound’s behavior in chiral environments or asymmetric synthesis?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate enantiomer interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to predict selectivity .

- Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites, focusing on hydrogen bonding (hydroxyl group) and steric fit (methyl group) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding the compound’s conformation (chair vs. boat cyclohexane)?

Methodological Answer:

- Refinement Protocols : Re-analyze XRD data with SHELXL, applying restraints for bond lengths and angles. Compare R-factors for chair (lower strain) vs. boat (higher strain) conformations .

- Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess conformational flexibility. High-resolution data (≤0.8 Å) improves reliability .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s cytotoxicity, and how can false positives be mitigated?

Methodological Answer:

- Cell Lines : Use immortalized lines (e.g., HEK293) for preliminary screens and primary cells for specificity. Include a nitrile-free analog as a negative control .

- Assay Interference : Test for false positives via LC-MS to confirm intact compound structure post-incubation. Avoid MTT assays if the compound reacts with formazan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.